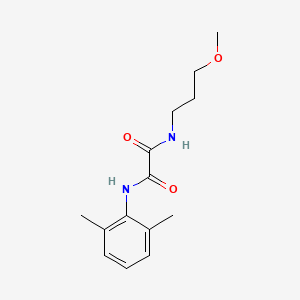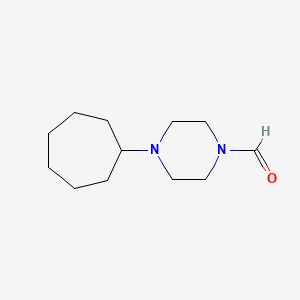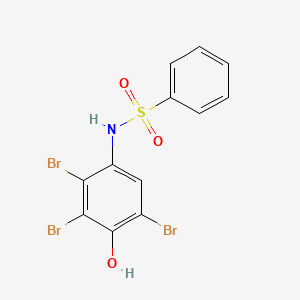![molecular formula C18H18N4O2S B5205460 2-Methyl-5-{6-[methyl(phenyl)amino]pyridazin-3-yl}benzenesulfonamide](/img/structure/B5205460.png)
2-Methyl-5-{6-[methyl(phenyl)amino]pyridazin-3-yl}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-{6-[methyl(phenyl)amino]pyridazin-3-yl}benzenesulfonamide is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-{6-[methyl(phenyl)amino]pyridazin-3-yl}benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyridazine core. The pyridazine ring can be synthesized through the reaction of hydrazine with 1,4-dicarbonyl compounds . The subsequent steps involve the introduction of the methyl and phenyl groups, followed by the sulfonamide group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization techniques can help in scaling up the production while maintaining the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-{6-[methyl(phenyl)amino]pyridazin-3-yl}benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine, bromine). The reaction conditions vary depending on the type of reaction but generally involve controlled temperature and pressure settings to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown promise in biological assays for its antimicrobial and anticancer activities.
Medicine: It is being investigated for its potential use in developing new therapeutic agents for treating various diseases, including cancer and inflammatory disorders.
Industry: The compound is used in the development of agrochemicals and other industrial applications
Mechanism of Action
The mechanism of action of 2-Methyl-5-{6-[methyl(phenyl)amino]pyridazin-3-yl}benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A simpler derivative with similar pharmacological activities but less complex structure.
Pyridazinone: Contains a keto functionality and is known for its broad spectrum of biological activities.
Phenylpyridazine: Another derivative with a phenyl group, showing similar but distinct pharmacological properties
Uniqueness
2-Methyl-5-{6-[methyl(phenyl)amino]pyridazin-3-yl}benzenesulfonamide stands out due to its unique combination of functional groups, which contribute to its diverse pharmacological activities. The presence of the sulfonamide group, in particular, enhances its potential as an antimicrobial and anticancer agent .
Properties
IUPAC Name |
2-methyl-5-[6-(N-methylanilino)pyridazin-3-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-13-8-9-14(12-17(13)25(19,23)24)16-10-11-18(21-20-16)22(2)15-6-4-3-5-7-15/h3-12H,1-2H3,(H2,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIVLNQEQXKSTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C=C2)N(C)C3=CC=CC=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;sulfuric acid;hydrate](/img/structure/B5205377.png)
![(4Z)-1-(4-bromophenyl)-4-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B5205381.png)
![2-[2-(2-bromo-4,5-dimethylanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide](/img/structure/B5205397.png)
![N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B5205401.png)


![4-[4-(benzyloxy)-3-bromo-5-methoxybenzoyl]morpholine](/img/structure/B5205427.png)

![1,7-diethyl-4-(2-fluorophenyl)-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5205462.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-methoxyacetamide](/img/structure/B5205469.png)
![N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5205482.png)
![1-[(2,5-dimethoxyphenyl)methyl]-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide](/img/structure/B5205486.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5205488.png)
![3-bromo-4-ethoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B5205494.png)
